![molecular formula C11H17BrClNO B6344252 4-溴-2-{[(丁-2-基)氨基]甲基}苯酚盐酸盐 CAS No. 1240569-81-6](/img/structure/B6344252.png)

4-溴-2-{[(丁-2-基)氨基]甲基}苯酚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This compound is traditionally challenging to access. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis

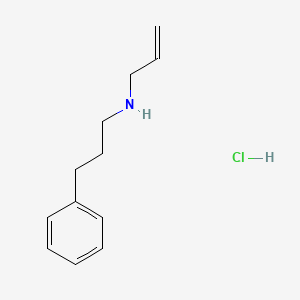

The molecular structure of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride is complex due to the presence of a bromine atom, a hydrochloride group, and a butan-2-ylamino group attached to a phenol ring.科学研究应用

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly for constructing complex molecules with hindered amine motifs . Hindered amines are valuable in medicinal chemistry due to their steric bulk, which can influence the pharmacokinetic properties of drug candidates.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the preparation of drug candidates . It’s especially useful in the synthesis of molecules that require amine functionalities in a sterically congested environment .

Protein Tyrosine Phosphatase 1B Inhibitors

It’s used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives , which are studied as inhibitors for protein tyrosine phosphatase 1B . This enzyme is a target for the treatment of type 2 diabetes and obesity.

Deoxy-xylulose-phosphate Reductoisomerase Inhibitors

The compound has applications in the preparation of lipophilic deoxy-xylulose-phosphate reductoisomerase inhibitors . These inhibitors are researched for their potential to treat bacterial infections and malaria.

Electrophilic Aromatic Substitution Reactions

It can be involved in electrophilic aromatic substitution reactions as a substrate or intermediate. The presence of the bromine atom makes it a good candidate for further functionalization through various organic reactions .

Suzuki and Stille Cross-Coupling Reactions

Due to the bromine atom, this compound can participate in Suzuki and Stille cross-coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, essential in the synthesis of complex organic molecules .

Free Radical Bromination

The compound can undergo free radical bromination at the benzylic position, which is a key step in the synthesis of various organic compounds. This reaction is important for introducing bromine atoms into organic molecules .

Nucleophilic Substitution Reactions

Lastly, it can act as a substrate in nucleophilic substitution reactions (SN1 and SN2) . The benzylic position adjacent to the phenol group is particularly reactive, allowing for the introduction of various nucleophiles into the molecule .

安全和危害

作用机制

Target of Action

. These targets play a crucial role in various biochemical reactions.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, in the Suzuki-Miyaura reaction, it undergoes a cross-coupling reaction with boronic acids

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki-Miyaura reaction and the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives

属性

IUPAC Name |

4-bromo-2-[(butan-2-ylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO.ClH/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14;/h4-6,8,13-14H,3,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDXRAXCDNYLFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=CC(=C1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)

amine hydrochloride](/img/structure/B6344179.png)

amine hydrochloride](/img/structure/B6344183.png)

amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344199.png)

amine](/img/structure/B6344206.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)